molecular formula C12H9ClN2O B12905667 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone CAS No. 112336-12-6

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone

Cat. No.: B12905667
CAS No.: 112336-12-6
M. Wt: 232.66 g/mol
InChI Key: VJIBTSUIFDRLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a phenylethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone typically involves the following steps:

    Chlorination of Pyrimidine: The starting material, pyrimidine, is chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Formation of Phenylethanone Derivative: The chlorinated pyrimidine is then reacted with phenylethanone under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenylethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring and phenylethanone group play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyrimidin-2-yl)-1-phenylethanone: Similar structure with a bromine atom instead of chlorine.

    2-(5-Fluoropyrimidin-2-yl)-1-phenylethanone: Similar structure with a fluorine atom instead of chlorine.

    2-(5-Methylpyrimidin-2-yl)-1-phenylethanone: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in various applications.

Biological Activity

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, biological assays, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 112336-12-6
  • Molecular Formula: C12H10ClN2O
  • Molecular Weight: 234.67 g/mol

The presence of the chloropyrimidine moiety is significant in influencing the compound's biological activity, particularly in enzyme inhibition and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies indicate that it may act as an inhibitor of specific enzymes, leading to alterations in metabolic pathways. For instance, its structural similarity to known inhibitors allows it to compete for binding sites on enzymes, thereby modulating their activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial properties. In vitro tests showed that this compound could inhibit the growth of various bacterial strains, with notable effectiveness against Gram-positive bacteria.

Organism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for skin whitening agents. A study evaluated the inhibitory effects of various pyrimidine derivatives on tyrosinase activity. The results indicated that this compound exhibited moderate inhibition comparable to standard inhibitors like kojic acid.

Compound IC50 (µM)
This compound24.68
Kojic Acid25.24

This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation in animal models.

Compound ED50 (mg/kg)
Indomethacin9.17
This compound8.23

These findings support the hypothesis that this compound could be developed as an anti-inflammatory agent.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives for their biological activities. The study highlighted how structural modifications influenced their efficacy as enzyme inhibitors and antimicrobial agents. The findings reinforced the importance of the chloropyrimidine group in enhancing biological activity.

Properties

CAS No.

112336-12-6

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-(5-chloropyrimidin-2-yl)-1-phenylethanone

InChI

InChI=1S/C12H9ClN2O/c13-10-7-14-12(15-8-10)6-11(16)9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

VJIBTSUIFDRLCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.